ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
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Description
This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings . The compound has a fluorophenyl group, a triazol group, and a methyl group attached to the ethyl acetate backbone .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, as is common for similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For instance, ethyl 2-(4-fluorophenyl)acetate, a similar compound, has a molecular weight of 182.19 g/mol and a complexity of 162 .Scientific Research Applications
Herbicide Synthesis
Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is utilized in herbicide synthesis. An efficient method for synthesizing the herbicide carfentrazone-ethyl, involving a Heck reaction, uses this compound as an intermediate. This method is characterized by mild conditions, atom economy, and cost-effectiveness, making it a significant advancement in the field of herbicidal chemistry (Fan et al., 2015).
Anticancer Research
This compound has applications in anticancer research. A study describes the preparation of a derivative using the S-arylation method, demonstrating potent cytotoxic activity against various cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. Its potential as an effective anti-cancer agent is indicated by its inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Antimicrobial Activity
This compound derivatives have been explored for their antimicrobial properties. New derivatives, including Mannich bases, have been synthesized and shown to possess good activity against various test microorganisms, comparable to standard drugs like ampicillin (Fandaklı et al., 2012).
Structural and Interaction Analysis
The compound is also significant in studying molecular interactions and structures. Its derivatives have been synthesized and analyzed using techniques like Hirshfeld surface analysis and DFT calculations, providing insights into π-hole tetrel bonding interactions, which are crucial for understanding molecular self-assembly and reactivity (Ahmed et al., 2020).
Protoporphyrinogen Oxidase Inhibition
Research has also highlighted the use of this compound in designing protoporphyrinogen oxidase (PPO) inhibitors. Novel derivatives synthesized for this purpose have shown promising herbicidal activity and a broad spectrum of action, offering potential applications in agricultural chemistry (Zuo et al., 2013).
Properties
IUPAC Name |
ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZBHGMJIMFCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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